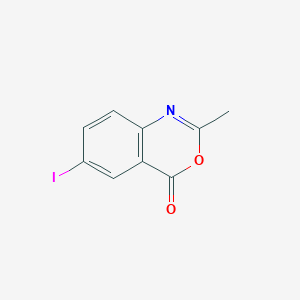

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Overview

Description

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. . The presence of iodine and methyl groups in its structure enhances its reactivity and biological activity, making it a valuable compound for scientific research.

Preparation Methods

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods. One common synthetic route involves the refluxing of 5-iodoanthranilic acid with acetic anhydride . This reaction results in the formation of the benzoxazinone ring structure. Another method involves the use of iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent under mild conditions . These methods provide high yields and are relatively simple to perform.

Chemical Reactions Analysis

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include hydroxylamine hydrochloride, hydrazine hydrate, and ethanolamine . For example, treatment with hydroxylamine hydrochloride in boiling pyridine yields 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one . These reactions often result in the formation of quinazolinone derivatives, which have significant biological activities.

Scientific Research Applications

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications. It has been studied for its antimicrobial activities against various strains of bacteria and fungi . Additionally, it has shown potential as an inhibitor of serine proteases, making it a candidate for drug development . In the field of chemistry, it serves as a valuable starting material for the synthesis of other heterocyclic compounds . Its applications extend to the industrial sector, where it is used in the synthesis of polymeric materials and optical bleaching agents .

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with nucleophiles and enzymes. The compound’s structure allows it to undergo nucleophilic attack, leading to the formation of various derivatives . Its inhibitory activity towards serine proteases is attributed to the nucleophilic attack of the active site serine on the lactone carbon of the benzoxazinone ring . This interaction disrupts the enzyme’s function, making it a potential therapeutic agent.

Comparison with Similar Compounds

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as 2-substituted 4H-3,1-benzoxazin-4-one . While these compounds share a similar core structure, the presence of different substituents, such as iodine and methyl groups, imparts unique reactivity and biological activity to this compound . Other similar compounds include 2-ethoxy-4H-3,1-benzoxazin-4-one and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, which have been studied for their enzyme inhibitory activities .

Biological Activity

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties against various pathogens. The incorporation of iodine and methyl groups enhances its reactivity, making it a valuable subject for scientific research.

Synthesis

The compound can be synthesized through several methods, one of which involves refluxing 5-iodoanthranilic acid with acetic anhydride. This method yields this compound in significant quantities, allowing for further study of its biological activities .

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial activity against various bacterial and fungal strains. Studies have shown that it exhibits both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Fusarium oxysporum | 128 µg/mL |

The compound's mechanism of action likely involves nucleophilic interactions with microbial enzymes, leading to inhibition of vital cellular processes .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects in various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicated that certain derivatives exhibited significant cytotoxicity against P388 cells with ID50 values ranging from 8.9 to 9.9 µM .

Table 2: Cytotoxicity of Benzoxazinone Derivatives

| Compound | Cell Line | ID50 (µM) |

|---|---|---|

| Nitrobenzoxazinone (10) | P388 | 8.9 |

| Benzoxazinone Derivative A | HeLa | 12.5 |

| Benzoxazinone Derivative B | MCF7 | 15.0 |

The biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions with various biological targets. The compound interacts with serine residues in enzymes, leading to the inhibition of enzyme activity through acylation mechanisms .

Case Studies

A notable study investigated the efficacy of this compound against plant pathogens such as Helminthosporium turcicum and Fusarium culmorum. The results demonstrated that the compound effectively inhibited the growth of these fungi, suggesting potential applications in agricultural settings as a fungicide .

Another relevant study focused on the synthesis of quinazolinone derivatives from this compound. These derivatives were evaluated for their biological activities and showed promising results in inhibiting various microbial strains .

Properties

IUPAC Name |

6-iodo-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDORUMRUSQLRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358782 | |

| Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40889-40-5 | |

| Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.